molecular formula C8H20Cl2N2 B1458330 [1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride CAS No. 1609400-52-3

[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride

Cat. No. B1458330
CAS RN: 1609400-52-3
M. Wt: 215.16 g/mol
InChI Key: JLPXSEDTCCNHBL-UHFFFAOYSA-N
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Description

“[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609400-52-3 . It has a molecular weight of 215.17 and its IUPAC name is 1-(1-methylpiperidin-4-yl)ethan-1-amine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2.2ClH/c1-7(9)8-3-5-10(2)6-4-8;;/h7-8H,3-6,9H2,1-2H3;2*1H . This indicates that the compound consists of a piperidine ring with a methyl group and an ethylamine group attached to it. The compound also includes two chloride ions, which suggests it’s a salt.


Physical And Chemical Properties Analysis

“[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 215.17 . The compound is a dihydrochloride salt, which suggests it may be soluble in water and could potentially react with bases to form the free amine.

Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives, including 1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride, are crucial in the synthesis of various pharmacological agents . These compounds serve as building blocks for creating a wide array of drugs due to their versatility and reactivity. The piperidine moiety is a common feature in many pharmaceuticals, playing a significant role in the development of new medicinal therapies.

Anticancer Agents

Research has shown that piperidine derivatives can be used in the development of anticancer drugs . Their ability to interfere with cancer cell growth and metastasis makes them valuable in the search for novel treatments. The derivatives of 1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride could potentially be modified to target specific cancer pathways.

Antimicrobial and Antifungal Applications

The structural flexibility of piperidine derivatives allows them to be effective in antimicrobial and antifungal applications . By altering the piperidine ring or its substituents, researchers can develop compounds that combat a range of bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Analgesic and Anti-inflammatory Drugs

Piperidine derivatives are known to possess analgesic and anti-inflammatory properties . Compounds containing the 1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride structure can be synthesized to create pain-relief medications that work by reducing inflammation and interrupting pain signals in the nervous system.

Neurodegenerative Disease Treatment

There is potential for piperidine derivatives to be used in the treatment of neurodegenerative diseases such as Alzheimer’s . These compounds can be designed to interact with neurological pathways, offering hope for new treatments that could alleviate symptoms or slow disease progression.

Antiviral and Antimalarial Therapies

The piperidine nucleus is being explored for its use in antiviral and antimalarial therapies . Derivatives of 1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride could be engineered to inhibit the replication of viruses or the growth of malaria-causing parasites, contributing to the global fight against these diseases.

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, as with all chemicals, to prevent exposure and potential harm.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(9)8-3-5-10(2)6-4-8;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPXSEDTCCNHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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